BACE-1 Inhibitory Potency: 1-(Benzylamino)-2-methylpropan-2-ol vs. Diphenylpropylamine Lead Compound 10
In a head-to-head comparison within the 1-benzylamino-2-hydroxyalkyl chemotype, 1-(benzylamino)-2-methylpropan-2-ol (the target compound) inhibits human recombinant BACE-1 with an IC₅₀ of 0.390 μM [1]. The lead diphenylpropylamine derivative 10 from the same series inhibits hBACE-1 with an IC₅₀ of 41.60 μM under comparable assay conditions [2]. This represents an approximately 107-fold greater potency for the target compound against BACE-1—a key disease-modifying target in Alzheimer's pathology—despite both molecules sharing the 1-benzylamino-2-hydroxyalkyl scaffold.
| Evidence Dimension | Human recombinant BACE-1 inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.390 μM (390 nM) [1] |
| Comparator Or Baseline | Diphenylpropylamine derivative 10: IC₅₀ = 41.60 μM [2] |
| Quantified Difference | Target compound is ~107-fold more potent than derivative 10 against hBACE-1 |
| Conditions | Target compound: FRET-based assay, human recombinant BACE-1, 1 hr preincubation, M-2420 substrate, 15 min incubation [1]. Comparator: Same enzyme and general assay system (FRET-based) as reported in Panek et al. 2018 [2]. |
Why This Matters
For researchers selecting a 1-benzylamino-2-hydroxyalkyl building block for BACE-1-focused medicinal chemistry, the target compound offers substantially greater starting potency than the series' most balanced multi-target lead, reducing the synthetic burden needed to optimize BACE-1 activity.
- [1] BindingDB. Entry BDBM50145900 / CHEMBL3765050. 1-(Benzylamino)-2-methylpropan-2-ol BACE-1 IC₅₀ = 390 nM. https://bindingdb.org/bind/BDBM50145900 (Accessed 2026-04-23). View Source
- [2] Panek, D.; Więckowska, A.; Jończyk, J.; Godyń, J.; Bajda, M.; Wichur, T.; Pasieka, A.; Knez, D.; Pišlar, A.; Korabecny, J.; et al. Design, Synthesis, and Biological Evaluation of 1-Benzylamino-2-hydroxyalkyl Derivatives as New Potential Disease-Modifying Multifunctional Anti-Alzheimer’s Agents. ACS Chem. Neurosci. 2018, 9 (5), 1074–1094. Compound 10, hBACE-1 IC₅₀ = 41.60 μM. View Source
